molecular formula C16H20F3N5O2S B2970191 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1207024-05-2

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2970191
CAS No.: 1207024-05-2
M. Wt: 403.42
InChI Key: ARHDYKCQXYEBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20F3N5O2S and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

One area of research has explored the anticancer activity of novel compounds, including derivatives of benzenesulfonamide. For instance, a study demonstrated the synthesis and characterization of new compounds with significant in vitro anticancer activity against breast cancer cell lines. This suggests the potential of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide derivatives in cancer treatment (Ghorab & Al-Said, 2012).

Enzyme Inhibition and Antimicrobial Activity

Another significant application is in enzyme inhibition and antimicrobial effects. A study on substituted benzenesulfonamide derivatives reported their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. This finding underscores the versatility of this compound derivatives in combating various microbial infections (Vijaya Laxmi, Ravi, & Nath, 2019).

Molecular Docking Studies

Research has also focused on molecular docking studies to explore the interaction of such compounds with biological targets. For instance, studies on carbonic anhydrase inhibitors have utilized molecular docking to understand the binding efficiency and specificity of benzenesulfonamide derivatives, indicating their potential in designing drugs targeting specific enzymes (Abdel-Mohsen et al., 2020).

Quantum Chemical Studies

Quantum chemical studies on benzenesulfonamide derivatives have provided insights into their electronic structure, reactivity, and noncovalent interactions influencing their stability and biological activity. Such studies are crucial for understanding the physicochemical properties of these compounds and designing more effective and selective drugs or chemical probes (Ali et al., 2020).

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2S/c1-3-20-14-10-15(24-11(2)23-14)21-8-9-22-27(25,26)13-7-5-4-6-12(13)16(17,18)19/h4-7,10,22H,3,8-9H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHDYKCQXYEBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.